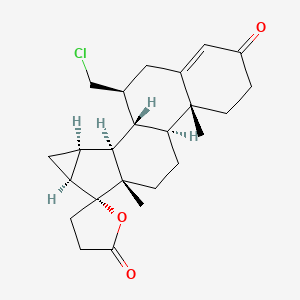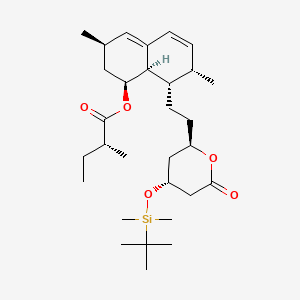![molecular formula C3H6O3 B583794 DL-[1,3-13C2]Glyceraldehyde CAS No. 478529-53-2](/img/structure/B583794.png)
DL-[1,3-13C2]Glyceraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-[1,3-13C2]Glyceraldehyde is a compound in which the hydrogen atoms at positions 1 and 3 are replaced by the carbon-13 isotope. This isotopically labeled compound has the chemical formula C3H6O3 and is a derivative of glyceraldehyde, a simple monosaccharide. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of DL-[1,3-13C2]Glyceraldehyde typically involves the reaction of carbon-13 labeled hydroacetaldehyde with appropriate reagents. One common method is to use carbon-13 labeled carbon dioxide and a reducing agent to synthesize the compound . The reaction conditions often include basic or acidic environments, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of isotopically labeled starting materials and controlled reaction conditions ensures the consistent production of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
DL-[1,3-13C2]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Basic conditions (e.g., sodium hydroxide) are often employed for aldol condensation reactions.
Major Products Formed
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: More complex sugars and sugar-like molecules.
Wissenschaftliche Forschungsanwendungen
DL-[1,3-13C2]Glyceraldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Used in research to understand the role of glyceraldehyde in various metabolic disorders.
Industry: Utilized in the synthesis of isotopically labeled compounds for pharmaceutical research.
Wirkmechanismus
The mechanism of action of DL-[1,3-13C2]Glyceraldehyde involves its participation in various biochemical reactions. As a labeled compound, it allows researchers to track its incorporation and transformation in metabolic pathways. The molecular targets include enzymes involved in glycolysis and other metabolic processes, where it acts as a substrate or intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glyceraldehyde: The naturally occurring enantiomer of glyceraldehyde.
L-Glyceraldehyde: The mirror image of D-glyceraldehyde.
Glycolaldehyde: A simpler aldehyde with similar reactivity.
Dihydroxyacetone: A ketose that is structurally related to glyceraldehyde.
Uniqueness
DL-[1,3-13C2]Glyceraldehyde is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool for studying complex biochemical processes .
Eigenschaften
IUPAC Name |
2,3-dihydroxy(1,3-13C2)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C([13CH]=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.063 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
